molecular formula C8H15ClO B14268930 1-Butoxy-4-chlorobut-2-ene CAS No. 131248-39-0

1-Butoxy-4-chlorobut-2-ene

Cat. No.: B14268930
CAS No.: 131248-39-0
M. Wt: 162.66 g/mol
InChI Key: YMBJRRKFNMRARS-UHFFFAOYSA-N
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Description

1-Butoxy-4-chlorobut-2-ene is an organic compound with the molecular formula C8H15ClO It is a chlorinated ether that features both an alkene and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-4-chlorobut-2-ene can be synthesized through the reaction of 1,4-dichlorobut-2-ene with butanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism where the butanol displaces one of the chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-chlorobut-2-ene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The alkene can be reduced to form saturated ethers.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include butoxy-substituted amines or thiols.

    Oxidation: Products include epoxides or diols.

    Reduction: Products include saturated ethers.

Scientific Research Applications

1-Butoxy-4-chlorobut-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butoxy-4-chlorobut-2-ene involves its interaction with various molecular targets. The alkene group can participate in electrophilic addition reactions, while the ether group can act as a nucleophile. These interactions can lead to the formation of various adducts and intermediates, influencing the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorobut-2-ene: A simpler chlorinated alkene.

    1-Butoxy-2-chlorobutane: A similar ether with a different substitution pattern.

    2-Butoxyethanol: An ether with a shorter carbon chain.

Uniqueness

1-Butoxy-4-chlorobut-2-ene is unique due to its combination of an alkene and an ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

131248-39-0

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-butoxy-4-chlorobut-2-ene

InChI

InChI=1S/C8H15ClO/c1-2-3-7-10-8-5-4-6-9/h4-5H,2-3,6-8H2,1H3

InChI Key

YMBJRRKFNMRARS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC=CCCl

Origin of Product

United States

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